molecular formula C12H15Cl2NO B3207671 4-[(3,4-Dichlorophenyl)methoxy]piperidine CAS No. 104634-82-4

4-[(3,4-Dichlorophenyl)methoxy]piperidine

Cat. No.: B3207671
CAS No.: 104634-82-4
M. Wt: 260.16 g/mol
InChI Key: GOUZDPRTQFIDBF-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methoxy]piperidine is a piperidine derivative featuring a 3,4-dichlorophenylmethoxy substituent. Piperidine, a six-membered heterocyclic amine, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The 3,4-dichlorophenyl group introduces significant lipophilicity and electronic effects, enhancing binding affinity to receptors such as monoamine transporters or microbial enzymes .

Its synthesis often involves enzymatic kinetic resolution using lipases to achieve enantiomeric purity, a method noted for high efficiency (E-value >200) .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-2-1-9(7-12(11)14)8-16-10-3-5-15-6-4-10/h1-2,7,10,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUZDPRTQFIDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methoxy]piperidine typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methoxy]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(3,4-Dichlorophenyl)methoxy]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methoxy]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

4-(3,4-Dichlorobenzyl)piperidine (CAS 220772-32-7)
  • Structure : Benzyl group replaces methoxybenzyl.
  • Molecular Formula : C₁₂H₁₅Cl₂N; MW : 244.14.
  • Properties : Higher lipophilicity (density: 1.192 g/cm³) and predicted boiling point (341.1°C) compared to the methoxy variant .
  • May exhibit altered pharmacokinetics but retains antimicrobial activity due to dichlorophenyl moiety .
4-[(1S)-1-(3,4-Dichlorophenyl)-2-methoxyethyl]piperidine
  • Structure : Methoxyethyl chain instead of methoxybenzyl.
  • Activity : Triple reuptake inhibitor with enhanced metabolic stability. Enzymatic synthesis achieves >96% enantiomeric excess .
  • Key Difference : Extended chain improves blood-brain barrier penetration, critical for CNS-targeted antidepressants .
4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS 325808-20-6)
  • Structure : Methoxyphenyl group without chlorine.
  • Molecular Formula: C₁₂H₁₈ClNO; MW: 227.73.
  • Activity : Reduced electron-withdrawing effects compared to dichloro derivatives, likely diminishing antimicrobial potency but improving solubility .

Functional Analogues

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione Derivatives
  • Examples : Compounds 5a–5k with piperidine substitutions .
  • Activity : Antimicrobial and cytotoxic properties linked to the oxadiazole-thione core. Piperidine substitutions (e.g., methyl groups) modulate activity; compound 5c showed MIC values of 8 µg/mL against S. aureus .
  • Comparison : Dichlorophenyl enhances microbial target affinity, but oxadiazole-thione core shifts therapeutic focus from CNS to antimicrobial applications .
Triple Reuptake Inhibitors
  • Example : (S)-4-(1-(3,4-Dichlorophenyl)-2-methoxyethyl)piperidine.
  • Activity: Inhibits serotonin, norepinephrine, and dopamine reuptake (IC₅₀ < 100 nM). Methoxyethyl chain optimizes transporter binding .
  • Synthesis : Lipase-mediated resolution in DIPE solvent achieves E-value 525, outperforming chemical methods .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Lipophilicity (LogP) Key Functional Groups Primary Activity
4-[(3,4-Dichlorophenyl)methoxy]piperidine ~290 (estimated) High (Cl substituents) Dichlorophenyl, methoxy CNS (Triple reuptake inhibition)
4-(3,4-Dichlorobenzyl)piperidine 244.16 Very high Dichlorophenyl, benzyl Antimicrobial
4-(3-Methoxyphenyl)piperidine HCl 227.73 Moderate Methoxyphenyl Undisclosed (likely CNS)
Oxadiazole-thione derivatives (5a–5k) ~350–400 Variable Oxadiazole-thione, piperidine Antimicrobial, Cytotoxic
  • Lipophilicity : Dichlorophenyl derivatives show higher LogP, favoring membrane permeability but risking solubility issues.
  • Synthetic Efficiency : Enzymatic methods for TRI derivatives offer superior enantioselectivity (E >200) compared to Mannich reactions for oxadiazole-thiones .

Biological Activity

4-[(3,4-Dichlorophenyl)methoxy]piperidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy group and a dichlorophenyl moiety, which influences its chemical reactivity and biological activity. The presence of halogen atoms (chlorine) is particularly significant as they can enhance the lipophilicity and bioactivity of the molecule.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including multi-drug resistant organisms.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus0.5 μg/mL
This compoundEscherichia coli1.0 μg/mL
Ciprofloxacin (control)Various strains1.0 μg/mL

The compound exhibited significant bactericidal effects, particularly against gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has shown promising results in inhibiting the growth of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Reference
MCF-75.0
HCT-1167.5
HepG-26.0

In vitro studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Structure-activity relationship (SAR) studies suggest that the dichlorophenyl group significantly contributes to its anticancer activity.

Neuropharmacological Effects

Research has also explored the effects of this compound on neurotransmitter transporters, particularly dopamine transporters.

Table 3: Neuropharmacological Activity Data

CompoundTarget ReceptorBinding Affinity (nM)Reference
This compoundDopamine D220
This compoundSerotonin 5HT50

The compound demonstrates selective binding to dopamine D2 receptors with a notable affinity compared to serotonin receptors, indicating its potential use in treating neuropsychiatric disorders.

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Antimicrobial Efficacy : A study comparing various derivatives revealed that the dichloro substitution pattern enhances antimicrobial potency against resistant strains compared to non-halogenated analogs .
  • Anticancer Mechanisms : Investigations into the apoptotic mechanisms showed that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors in cancer cell lines .
  • Neuropharmacological Insights : A study focused on the selectivity profile of piperidine derivatives indicated that modifications at the para position of the phenyl ring could fine-tune receptor selectivity and enhance therapeutic profiles for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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